molecular formula C9H8BrNO4 B1392840 Dimethyl 3-bromopyridine-2,4-dicarboxylate CAS No. 1222185-12-7

Dimethyl 3-bromopyridine-2,4-dicarboxylate

Cat. No. B1392840
M. Wt: 274.07 g/mol
InChI Key: HFNZJWNHJISTPX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis and Reactivity : A practical approach to the synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is described, involving dibromination and debromination, providing a method with fewer impurities and easier purification compared to previous methods (Ou, Ruonan, & Bo, 2019).
  • Antioxidant Properties : A series of 6-substituted-2,4-dimethyl-3-pyridinols, synthesized from a 3-bromopyridine precursor, exhibit significant antioxidant properties. These compounds demonstrate high effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
  • Polyhalogenated Bipyridines Synthesis : The synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines, including 3-bromopyridine, is explored, offering insights into the formation of structurally diverse bipyridines with potential applications in various fields (Abboud et al., 2010).

Electrochemistry and Organic Synthesis

  • Electrochemical Processes : The polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, derived from a reaction involving 3-bromopyridine, is investigated, providing insights into electrochemical reactions and radical cation formation (Barker & Summers, 1983).
  • Indolizine Synthesis : Research into the synthesis of indolizines shows the use of 4-dimethylaminopyridine and 2-bromoacetophenone(s), leading to compounds like dimethyl 3-(substitutedbenzoyl)-7-(dimethylamino)indolizine-1,2-dicarboxylate, highlighting the versatility of bromopyridine derivatives in organic synthesis (Sarkunam & Nallu, 2005).

Catalysis and Solar Cell Applications

  • Catalysis in Homocoupling : The electrochemical homocoupling of 2-bromomethylpyridines, using nickel complexes as catalysts, demonstrates the potential of bromopyridine derivatives in catalysis. This method offers a simple and efficient approach with broad applicability (França et al., 2002).
  • Copper-Based Dye Sensitized Solar Cells (DSCs) : Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, synthesized using derivatives of 3-bromopyridine, show promise in copper-based dye-sensitized solar cells, indicating the potential of bromopyridine derivatives in renewable energy applications (Constable et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

dimethyl 3-bromopyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZJWNHJISTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-bromopyridine-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Thalhammer, J Mecinović, C Loenarz… - Organic & …, 2011 - pubs.rsc.org
Based on structural analysis of the human 2-oxoglutarate (2OG) dependent JMJD2 histoneNε-methyl lysyl demethylase family, 3-substituted pyridine 2,4-dicarboxylic acids were …
Number of citations: 72 pubs.rsc.org

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